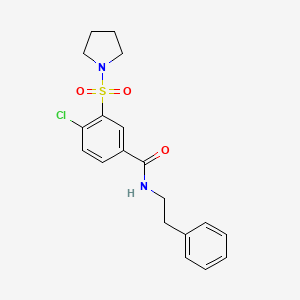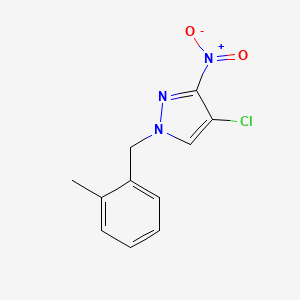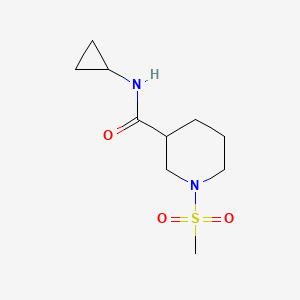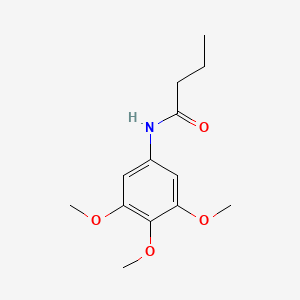
4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide
Übersicht
Beschreibung
4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a benzamide derivative that was first synthesized in 2002 by a group of researchers led by Dr. Jian Jin at the Mount Sinai School of Medicine in New York City. Since then, CPB has been the subject of numerous studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
Wirkmechanismus
4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide's mechanism of action involves the inhibition of the protein Hsp90, which is essential for the stability and function of many oncogenic proteins. By inhibiting Hsp90, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide can induce the degradation of these oncogenic proteins, leading to the inhibition of cancer cell growth. Additionally, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of the transcription factor NF-κB, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been found to have various biochemical and physiological effects. In cancer research, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. In inflammation studies, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB. In neurodegenerative disease research, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been found to have neuroprotective effects by reducing the accumulation of misfolded proteins in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for Hsp90 inhibition, its ability to induce apoptosis in cancer cells, and its neuroprotective effects. However, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide research, including the development of more potent and selective Hsp90 inhibitors, the investigation of 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide's potential applications in other fields, such as infectious diseases and metabolic disorders, and the optimization of 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide's pharmacokinetic properties to improve its efficacy and safety. Additionally, the combination of 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide with other anticancer drugs or immunotherapies may enhance its therapeutic effects and reduce the risk of drug resistance.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been found to have potential applications in various fields, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells by targeting the protein Hsp90, which is essential for the stability and function of many oncogenic proteins. Inflammation studies have shown that 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide can inhibit the production of pro-inflammatory cytokines, which are involved in many inflammatory diseases. In neurodegenerative disease research, 4-chloro-N-(2-phenylethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been found to have neuroprotective effects by reducing the accumulation of misfolded proteins in the brain.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-phenylethyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-17-9-8-16(14-18(17)26(24,25)22-12-4-5-13-22)19(23)21-11-10-15-6-2-1-3-7-15/h1-3,6-9,14H,4-5,10-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDJGFXRDVQNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(acetylamino)phenyl]-1-[(4-methylcyclohexyl)carbonyl]-2-piperidinecarboxamide](/img/structure/B4237743.png)
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4237747.png)
![1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237756.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-ethylphenoxy)acetamide](/img/structure/B4237764.png)
![5-bromo-N-[2-(cyclohexylamino)-2-oxoethyl]-2-furamide](/img/structure/B4237765.png)

![4-{[(diethylamino)carbonyl]amino}-N-methylbenzenesulfonamide](/img/structure/B4237787.png)
![6-[(4-bromophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4237788.png)
![N-(2-fluorophenyl)-N'-[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]urea](/img/structure/B4237792.png)
![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-methyl-2-nitroaniline](/img/structure/B4237793.png)

![2-({3-[(4-methylphenyl)thio]propanoyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B4237811.png)
![1-(3-bromophenyl)-2,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4237817.png)